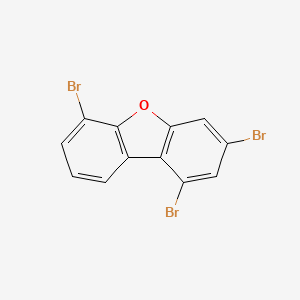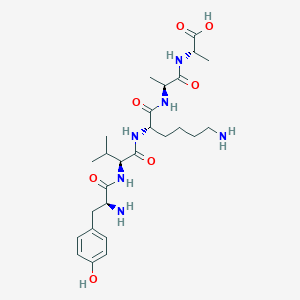![molecular formula C40H26N2 B14235832 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline CAS No. 494796-46-2](/img/structure/B14235832.png)
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a quinoxaline core substituted with two 4-(naphthalen-1-yl)phenyl groups, making it a subject of interest in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with 1,2-diketones substituted with 4-(naphthalen-1-yl)phenyl groups. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions . The reaction yields the desired quinoxaline derivative after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated quinoxaline derivatives.
科学的研究の応用
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photodetectors: The compound’s sensitivity to light makes it suitable for use in organic photodetectors.
Materials Science: Its unique structural properties are explored for the development of new materials with specific electronic and optical characteristics.
作用機序
The mechanism by which 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it effective in applications like OLEDs and photodetectors. The molecular targets and pathways involved include interactions with dopant molecules and energy transfer processes that enhance electroluminescence and color purity .
類似化合物との比較
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs due to its similar electroluminescent properties.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Used in organic electronics and solar cells for its charge transport properties.
Uniqueness
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline stands out due to its specific quinoxaline core, which provides unique electronic properties and stability. This makes it particularly suitable for applications requiring high-performance materials with excellent light-emitting and charge transport characteristics.
特性
CAS番号 |
494796-46-2 |
|---|---|
分子式 |
C40H26N2 |
分子量 |
534.6 g/mol |
IUPAC名 |
2,3-bis(4-naphthalen-1-ylphenyl)quinoxaline |
InChI |
InChI=1S/C40H26N2/c1-3-13-33-27(9-1)11-7-15-35(33)29-19-23-31(24-20-29)39-40(42-38-18-6-5-17-37(38)41-39)32-25-21-30(22-26-32)36-16-8-12-28-10-2-4-14-34(28)36/h1-26H |
InChIキー |
WKUBIWMYPQIWPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
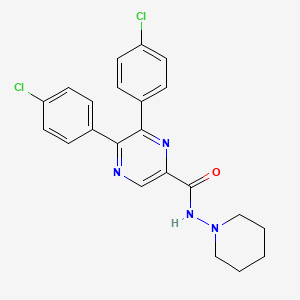
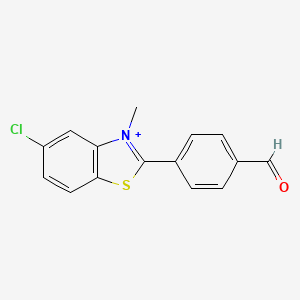
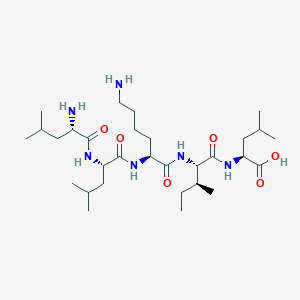
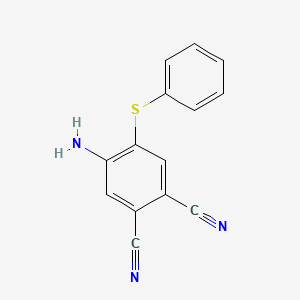
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
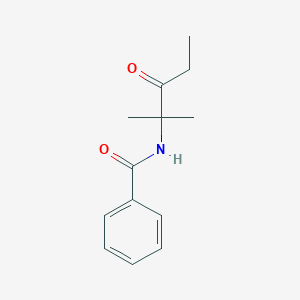



![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
